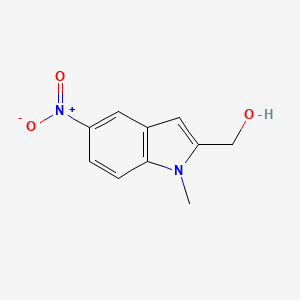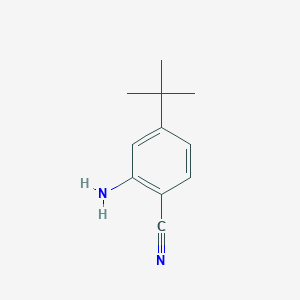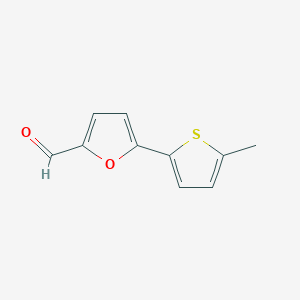
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H8O2S It is a heterocyclic compound containing both furan and thiophene rings, which are aromatic five-membered rings with oxygen and sulfur atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the use of a one-pot multi-component reaction, which involves the condensation of the starting materials in the presence of a catalyst and under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.
Major Products Formed
Oxidation: 5-(5-Methylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Methylthiophen-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with two thiophene rings.
5-(5-Methylfuran-2-yl)furan-2-carbaldehyde: Similar structure but with two furan rings.
5-(5-Methylthiophen-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can lead to unique reactivity and interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8O2S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
5-(5-methylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-7-2-5-10(13-7)9-4-3-8(6-11)12-9/h2-6H,1H3 |
Clave InChI |
FOPHUJYDTNHJBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


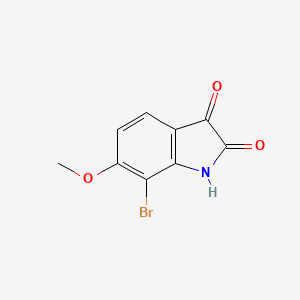
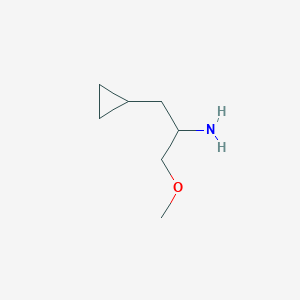
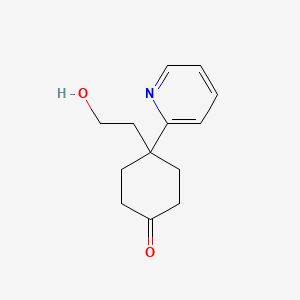
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
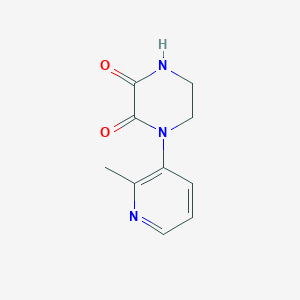
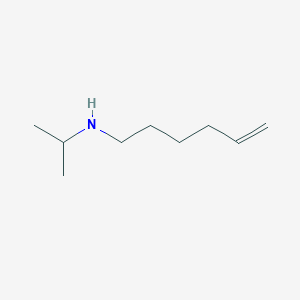
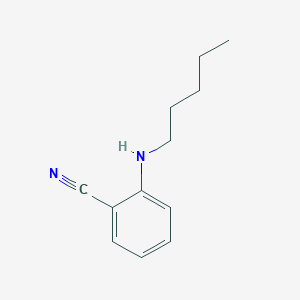

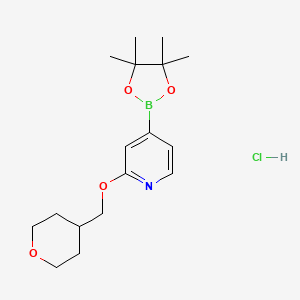
![Methyl 3-amino-4-[(2-chlorophenyl)methylamino]benzoate](/img/structure/B13877203.png)
![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
